6-Ethyl-1,2-dihydroquinolin-2-one
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Overview
Description
6-Ethyl-1,2-dihydroquinolin-2-one is a nitrogen-containing heterocyclic compound belonging to the quinolinone family. This compound is characterized by its six-membered ring structure fused with a nitrogen atom and a carbonyl group. It is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,2-dihydroquinolin-2-one typically involves the catalytic annulation of α, β-unsaturated N-arylamides. This method is favored due to its simplicity, mild reaction conditions, and high efficiency . The reaction is often carried out using electrophilic cyclization, radical-initiated cyclization, or photochemical cyclization reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the direct carbonylation of C-H bonds with carbon monoxide (CO), carbon dioxide (CO2), and benzotriazole (BTC) . These methods are practical and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group into a hydroxyl group, resulting in the formation of hydroquinolinone derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include various quinolinone derivatives, which exhibit unique biological activities and are valuable in drug development .
Scientific Research Applications
6-Ethyl-1,2-dihydroquinolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells . The compound’s ability to form hydrogen bonds with amino acid residues in the active sites of enzymes is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolone: Known for its antimicrobial activity and used in the development of antibiotics.
2-Hydroxyquinoline: Exhibits anticancer properties and is used in medicinal chemistry.
4-Hydroxy-6-methylquinolin-2-one: Used in the synthesis of complex heterocyclic compounds.
Uniqueness
6-Ethyl-1,2-dihydroquinolin-2-one is unique due to its specific structural features, such as the ethyl group at the 6-position, which contributes to its distinct biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-5-10-9(7-8)4-6-11(13)12-10/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
JDYSRKNMCJFOJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C=C2 |
Origin of Product |
United States |
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